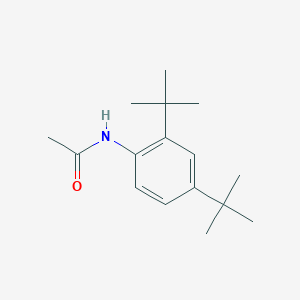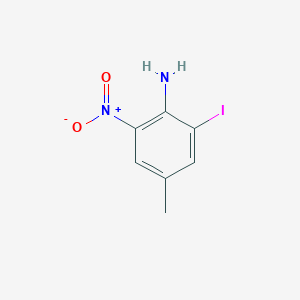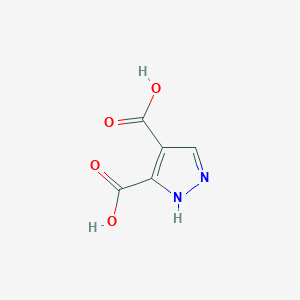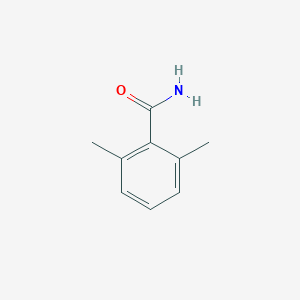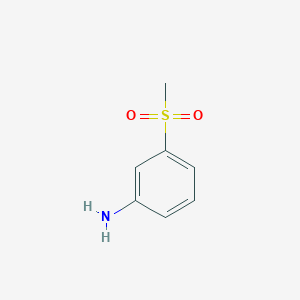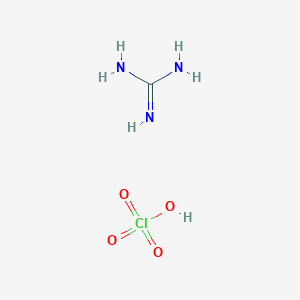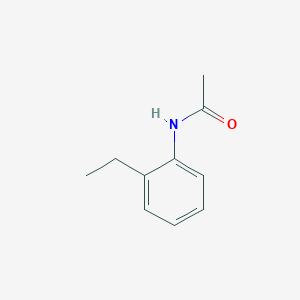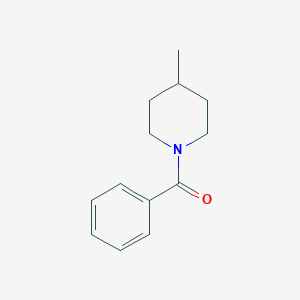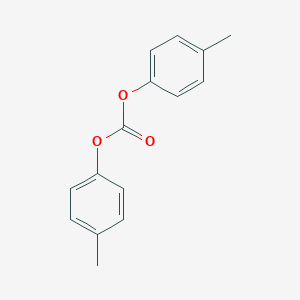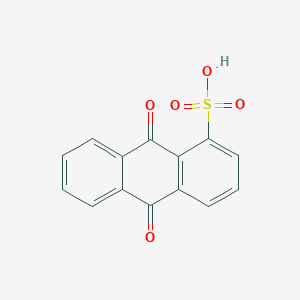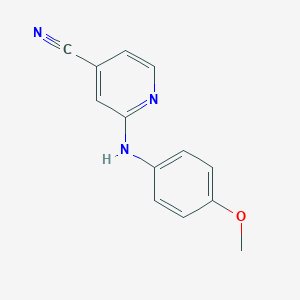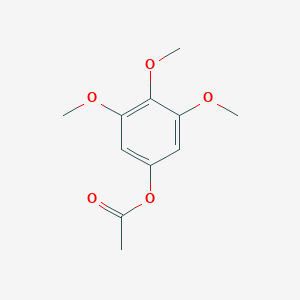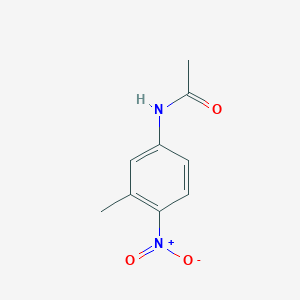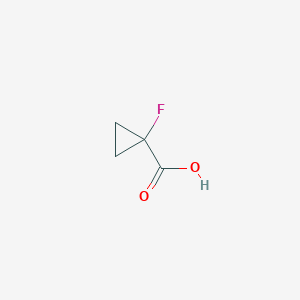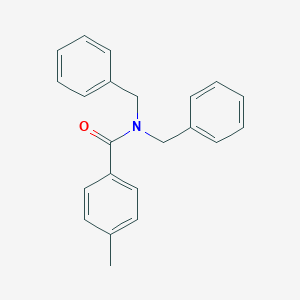
N,N-dibenzyl-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-4-methylbenzamide, also known as DBM, is a synthetic organic compound that belongs to the class of benzamides. DBM has been extensively studied for its potential use in various scientific research applications due to its unique properties.
作用機序
N,N-dibenzyl-4-methylbenzamide exerts its effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, N,N-dibenzyl-4-methylbenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N,N-dibenzyl-4-methylbenzamide also modulates various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cancer cell proliferation and differentiation.
生化学的および生理学的効果
N,N-dibenzyl-4-methylbenzamide has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. N,N-dibenzyl-4-methylbenzamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Additionally, N,N-dibenzyl-4-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
実験室実験の利点と制限
N,N-dibenzyl-4-methylbenzamide has several advantages for lab experiments, including its high purity and stability. N,N-dibenzyl-4-methylbenzamide is also relatively easy to synthesize, making it readily available for research purposes. However, N,N-dibenzyl-4-methylbenzamide has some limitations, including its potential toxicity at high doses. Additionally, N,N-dibenzyl-4-methylbenzamide may have different effects on different cell types, making it important to carefully select the appropriate cell lines for research studies.
将来の方向性
There are many future directions for research on N,N-dibenzyl-4-methylbenzamide. One potential area of research is the development of N,N-dibenzyl-4-methylbenzamide-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N,N-dibenzyl-4-methylbenzamide for various applications. Other potential areas of research include the identification of novel signaling pathways targeted by N,N-dibenzyl-4-methylbenzamide and the development of new synthetic methods for N,N-dibenzyl-4-methylbenzamide synthesis.
Conclusion:
In conclusion, N,N-dibenzyl-4-methylbenzamide is a synthetic organic compound that has been extensively studied for its potential use in various scientific research applications. N,N-dibenzyl-4-methylbenzamide has been shown to have anti-cancer, neuroprotective, and anti-inflammatory properties, making it a promising compound for the development of new therapies. While there are some limitations to its use, N,N-dibenzyl-4-methylbenzamide has several advantages for lab experiments and offers many opportunities for future research.
合成法
N,N-dibenzyl-4-methylbenzamide can be synthesized through the reaction of 4-methylbenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N-dibenzyl-4-methylbenzamide with a purity of over 95%.
科学的研究の応用
N,N-dibenzyl-4-methylbenzamide has been studied extensively for its potential use in scientific research applications, including cancer research, neuroprotection, and anti-inflammatory properties. In cancer research, N,N-dibenzyl-4-methylbenzamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. N,N-dibenzyl-4-methylbenzamide has also been studied for its potential use in neuroprotection, with studies showing that it can protect neurons from oxidative stress and reduce neuroinflammation. Additionally, N,N-dibenzyl-4-methylbenzamide has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
特性
CAS番号 |
88229-28-1 |
|---|---|
製品名 |
N,N-dibenzyl-4-methylbenzamide |
分子式 |
C22H21NO |
分子量 |
315.4 g/mol |
IUPAC名 |
N,N-dibenzyl-4-methylbenzamide |
InChI |
InChI=1S/C22H21NO/c1-18-12-14-21(15-13-18)22(24)23(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChIキー |
UGHSNYACOXBNJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



